molecular formula C11H15NO3 B063981 4-(3-Hydroxyiminobutyl)-2-methoxyphenol CAS No. 170467-02-4

4-(3-Hydroxyiminobutyl)-2-methoxyphenol

Cat. No.: B063981
CAS No.: 170467-02-4
M. Wt: 209.24 g/mol
InChI Key: KQFAQLJBMSIBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxyiminobutyl)-2-methoxyphenol is a chemical building block For Research Use Only. It is not for human or veterinary diagnostic or therapeutic use. This compound belongs to the class of 4-substituted-2-methoxyphenols, which are recognized as suitable starting materials for the synthesis of more complex, bioactive molecules . Specifically, 4-substituted-2-methoxyphenols can serve as precursors for hydroxylated biphenyls, which are privileged structures in medicinal chemistry due to their ability to bind with high specificity to various protein pockets . Research on analogous compounds has demonstrated that derivatives of 4-substituted-2-methoxyphenols can exhibit significant growth inhibitory activities against malignant melanoma cell lines, with some compounds showing IC50 values in the low micromolar range . The hydroxymino group in the side chain at the 4-position may offer a versatile handle for further chemical modification, potentially allowing researchers to explore structure-activity relationships or conjugate the molecule to other pharmacophores. This makes this compound a compound of interest for researchers in chemical synthesis and drug discovery, particularly in the development of new antitumoral agents.

Properties

IUPAC Name

4-(3-hydroxyiminobutyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(12-14)3-4-9-5-6-10(13)11(7-9)15-2/h5-7,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFAQLJBMSIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342994
Record name 4-(3-hydroxyiminobutyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170467-02-4
Record name 4-(3-hydroxyiminobutyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyiminobutyl)-2-methoxyphenol typically involves the condensation of appropriate aldehydes with hydroxylamine to form oximes, followed by further functionalization. One common method involves the reaction of 2-methoxyphenol with 3-hydroxyiminobutanal under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyiminobutyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Hydroxyiminobutyl)-2-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyiminobutyl)-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can participate in redox reactions, while the phenol moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Sources

The following compounds share the 2-methoxyphenol core but differ in substituents at the 4-position, leading to distinct physicochemical and biological properties:

4-((1E)-3-Hydroxy-1-propenyl)-2-Methoxyphenol
  • Structure : A trans-3-hydroxypropenyl group at the 4-position.
  • Sources: Found in Millettia speciosa (4.435% in methanolic extract), Aster incisus (3.95%), and Nitraria roborowskii seeds .
  • Key Activities: Antifungal/Antimicrobial: Used in formulations targeting fungal pathogens . Anticancer: Inhibits NIH/3T3 fibroblast growth in a concentration-dependent manner . Antioxidant: Linked to phenolic-mediated oxygen scavenging in seed dormancy mechanisms .
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol
  • Structure: A carboximidoyl group bridging the phenol ring and a 4-hydroxyphenyl moiety.
  • Source: Synthesized from p-aminophenol and vanillin under acidic conditions .
  • Key Activities: Analgesic: Demonstrated comparable efficacy to paracetamol in writhing tests (1 mol dosage), with in silico docking suggesting lower hepatotoxicity . Contradictions: While molecular docking predicted superior binding affinity (docking score: -75.0088 vs.
4-(2-Chloropropyl)-2-Methoxyphenol
  • Structure : A 2-chloropropyl chain at the 4-position.
  • Source: Synthesized via hydrohalogenation of eugenol .
  • Key Properties: Lipophilicity: Higher partition coefficient (LogP) than eugenol, enhancing membrane permeability . Applications: Potential as a prodrug or carrier for hydrophobic therapeutic agents.
4-(3-Hydroxypropyl)-2-Methoxyphenol
  • Structure : A 3-hydroxypropyl substituent.
  • Source: Derived from lignin hydrogenolysis in sugarcane biomass .
  • Applications: Targeted for sustainable production of substituted phenols in biorefinery processes.

Pharmacological and Functional Comparisons

Table 2: Structural and Physicochemical Properties
Compound Substituent Molecular Formula Key Functional Groups
4-(3-Hydroxybutyl)-2-methoxyphenol 3-Hydroxybutyl C₁₁H₁₆O₃ Phenol, Methoxy, Hydroxyl
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol trans-3-Hydroxypropenyl C₁₀H₁₂O₃ Phenol, Methoxy, Allyl alcohol
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol Carboximidoyl C₁₄H₁₂N₂O₃ Phenol, Methoxy, Imine
4-(2-Chloropropyl)-2-methoxyphenol 2-Chloropropyl C₁₀H₁₃ClO₂ Phenol, Methoxy, Chloroalkane

Biological Activity

4-(3-Hydroxyiminobutyl)-2-methoxyphenol, also known as a methoxyphenol derivative, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 170467-02-4
  • Molecular Formula : C10H13N1O3
  • Molecular Weight : 195.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions like atherosclerosis .
  • Antioxidant Activity : Methoxyphenol derivatives are known for their antioxidant properties. They scavenge free radicals and reduce oxidative damage in cells, which is beneficial in preventing chronic diseases .

Biological Activities

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity has been linked to its structural features that allow it to act on inflammatory pathways effectively.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
  • Potential Anticancer Activity : Some studies have indicated that methoxyphenol derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell growth and survival .

Case Study 1: Myeloperoxidase Inhibition

A study focused on the inhibition of myeloperoxidase by methoxyphenol derivatives showed promising results. The lead compound demonstrated significant inhibition with an IC50 value indicating effective binding affinity to the enzyme. The study utilized both in silico docking and in vitro assays to validate these findings, establishing a foundation for further research on its therapeutic applications in cardiovascular diseases .

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant properties, the compound was tested using DPPH and ABTS radical scavenging assays. Results indicated that this compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 Value (μM)
This compoundMPO Inhibition, AntioxidantNot specified
Ferulic Acid DerivativesMPO Inhibition0.9 - 8.5
Other MethoxyphenolsAntioxidant, Anti-inflammatoryVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Hydroxyiminobutyl)-2-methoxyphenol
Reactant of Route 2
4-(3-Hydroxyiminobutyl)-2-methoxyphenol

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